Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphonic acid group and a hydroxyethyl group, making it a versatile molecule in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. Another method is the catalytic cross-coupling reaction, which utilizes palladium or nickel catalysts to couple phosphonic acid derivatives with organic halides .
Industrial Production Methods
Industrial production of this compound often employs the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing agents such as hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dioxane .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .
Scientific Research Applications
Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: It serves as a precursor for the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of flame retardants, chelating agents, and corrosion inhibitors .
Mechanism of Action
The mechanism by which phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester exerts its effects involves the interaction of the phosphonic acid group with various molecular targets. The compound can chelate metal ions, inhibit enzymes by mimicking phosphate groups, and participate in various biochemical pathways. These interactions are crucial for its applications in medicine and industry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid esters such as:
- Phosphonic acid, [(1S)-1-hydroxyethyl]-, diethyl ester
- Phosphonic acid, [(1S)-1-hydroxyethyl]-, dipropyl ester
- Phosphonic acid, [(1S)-1-hydroxyethyl]-, dibutyl ester .
Uniqueness
Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester is unique due to its specific hydroxyethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized organophosphorus compounds and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
(1S)-1-dimethoxyphosphorylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHGNHTVCUWRKR-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](O)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.